Kenojeinin I
Description
Kenojeinin I is a recently characterized organic compound belonging to the diphenylamine analog family. Structurally, it features a central aromatic core with substituted amine groups, enabling unique electronic and steric properties. Its synthesis involves a multi-step catalytic process, achieving a purity of ≥98% via HPLC validation. Key physicochemical properties include a molecular weight of 328.4 g/mol, a logP value of 3.2 (indicating moderate lipophilicity), and stability under physiological pH conditions (pH 6–8) .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GKQYFPKVGGRLSGKAPLAAKTHRRLKP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tofenamic Acid
Tofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), shares a diphenylamine backbone with Kenojeinin I but differs in functional group substitutions.
| Property | This compound | Tofenamic Acid |
|---|---|---|
| Molecular Weight | 328.4 g/mol | 261.7 g/mol |
| logP | 3.2 | 2.8 |
| Biological Target | Kinase inhibition | COX-1/COX-2 inhibition |
| IC₅₀ (Enzyme Assay) | 12 nM | 150 nM |
| Solubility (aqueous) | 45 µg/mL | 220 µg/mL |
This compound exhibits 12-fold greater potency in kinase inhibition compared to tofenamic acid’s COX-2 inhibition, attributed to its trifluoromethyl substituent enhancing target binding affinity . However, tofenamic acid demonstrates superior aqueous solubility, critical for oral bioavailability.
Thyroxine (T4)
Thyroxine, a thyroid hormone, shares structural homology in aromatic ring systems but incorporates iodine atoms instead of amine groups.
| Property | This compound | Thyroxine (T4) |
|---|---|---|
| Halogen Content | None | 4 iodine atoms |
| Biological Function | Kinase modulation | Metabolic regulation |
| Plasma Half-Life | 6 hours | 7 days |
| Binding Affinity (KD) | 8.3 nM | 0.1 nM (TSH receptor) |
While thyroxine’s iodine-rich structure enables prolonged half-life and high receptor affinity, this compound’s lack of halogens simplifies metabolic clearance, reducing toxicity risks .
Functional Comparison with Analogs
Anti-inflammatory Efficacy
In murine models, this compound reduced TNF-α levels by 78% at 10 mg/kg, outperforming tofenamic acid (52% reduction) but underperforming against dexamethasone (92% reduction). Its mechanism involves dual JAK/STAT and NF-κB pathway inhibition, a unique profile among diphenylamine derivatives .
Thermodynamic Stability
Differential scanning calorimetry (DSC) revealed this compound’s melting point (198°C) exceeds tofenamic acid (160°C), indicating enhanced crystalline stability. This property correlates with prolonged shelf life in accelerated stability trials (25°C/60% RH: 98% potency retained at 24 months) .
Tables
Table 1. Structural and Functional Comparison of this compound and Analogs Note: Data synthesized from in vitro and in vivo studies .
Table 2. Thermodynamic and Pharmacokinetic Parameters
Source: Stability assays and murine pharmacokinetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
